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Compound of Interest

Compound Name:
3-Bromo-5-(4-

ethylthiophenyl)phenol

Cat. No.: B6383504 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the novel compound 3-Bromo-5-(4-ethylthiophenyl)phenol, CAS number 1822762-83-3.

[1] Due to the absence of publicly available experimental spectra for this specific molecule, this

document presents predicted data based on the analysis of its structural features and

comparison with closely related compounds. This guide is intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis.

Compound Identification
Identifier Value

IUPAC Name 3-Bromo-5-(4-ethylthiophenyl)phenol

CAS Number 1822762-83-3[1]

Alternative Names
3-Bromo-5-(ethylthio)phenol, 3-Bromo-5-

(ethylsulfanyl)phenol[1]

Molecular Formula C₁₄H₁₃BrOS

Molecular Weight 309.22 g/mol

Canonical SMILES CCSC1=CC=C(C=C1)C2=CC(Br)=CC(O)=C2
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Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass

spectrometry (MS), and infrared (IR) spectroscopic data for 3-Bromo-5-(4-
ethylthiophenyl)phenol. These predictions are derived from established principles of

spectroscopy and data from analogous structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 - 7.2 m 4H
Ar-H (ethylthiophenyl

ring)

~7.1 - 6.8 m 3H
Ar-H (bromophenol

ring)

~5.0 s (broad) 1H -OH

2.98 q 2H -S-CH₂-

1.35 t 3H -CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~155 C-OH

~140 C-S

~138 C-Br

~135 Ar-C (quaternary)

~130 Ar-CH

~128 Ar-CH

~125 Ar-CH

~122 Ar-C (quaternary)

~118 Ar-CH

~115 Ar-CH

~28 -S-CH₂-

~15 -CH₃

Predicted Mass Spectrometry (MS) Data (EI)
m/z Relative Intensity (%) Assignment

310/308 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

281/279 Moderate [M - C₂H₅]⁺

231 Moderate [M - Br]⁺

183 Moderate [M - Br - C₂H₅S]⁺

Predicted Infrared (IR) Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2970 - 2850 Medium C-H stretch (aliphatic)

~1600, ~1580, ~1470 Strong, Sharp C=C stretch (aromatic ring)

~1230 Strong C-O stretch (phenol)

~1100 Medium C-S stretch

~830 Strong
C-H bend (para-substituted

ring)

~780, ~680 Strong
C-H bend (meta-substituted

ring)

~550 Medium C-Br stretch

Experimental Protocols
The following are standard methodologies for the acquisition of spectroscopic data for a solid

organic compound such as 3-Bromo-5-(4-ethylthiophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument (at 100

MHz). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling

is used to simplify the spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe (for electron ionization,

EI) or by dissolving the sample in a suitable solvent and infusing it (for electrospray

ionization, ESI).

Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions and a clear

molecular ion peak.

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be recorded first and subtracted from the sample

spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a novel organic compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6383504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Spectroscopic Characterization

Starting Materials

Chemical Reaction
(e.g., Suzuki Coupling)

Reaction Work-up
(Extraction, Washing)

Purification
(Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(MS)

Infrared Spectroscopy
(IR)

Data Analysis and
Structure Elucidation

Pure Characterized Compound

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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